molecular formula C9H11F2NO B13323251 (1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol

(1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol

Cat. No.: B13323251
M. Wt: 187.19 g/mol
InChI Key: QMOXZEBGEDEZFT-SECBINFHSA-N
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Description

(1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and two fluorine atoms attached to a phenyl ring. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2,5-difluoro-4-methylbenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using reagents like ammonia or an amine source under appropriate conditions to introduce the amino group.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction step.

    Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.

    Purification: Utilizing techniques like crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The amino group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: Formation of 2-amino-1-(2,5-difluoro-4-methylphenyl)ethanone.

    Reduction: Formation of 2-amino-1-(2,5-difluoro-4-methylphenyl)ethane.

    Substitution: Formation of 2-amino-1-(2,5-dimethoxy-4-methylphenyl)ethan-1-ol.

Scientific Research Applications

(1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds with enzymes or receptors, modulating their activity. The fluorine atoms enhance its lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

Similar Compounds

    (1S)-2-amino-1-(2,5-difluorophenyl)ethan-1-ol: Lacks the methyl group, resulting in different steric and electronic properties.

    (1S)-2-amino-1-(4-methylphenyl)ethan-1-ol: Lacks the fluorine atoms, affecting its lipophilicity and reactivity.

    (1S)-2-amino-1-(2,5-dichlorophenyl)ethan-1-ol: Chlorine atoms instead of fluorine, leading to different chemical reactivity and biological activity.

Uniqueness

(1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethan-1-ol is unique due to the presence of both fluorine atoms and a methyl group on the phenyl ring. This combination imparts distinct steric and electronic properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

(1S)-2-amino-1-(2,5-difluoro-4-methylphenyl)ethanol

InChI

InChI=1S/C9H11F2NO/c1-5-2-8(11)6(3-7(5)10)9(13)4-12/h2-3,9,13H,4,12H2,1H3/t9-/m1/s1

InChI Key

QMOXZEBGEDEZFT-SECBINFHSA-N

Isomeric SMILES

CC1=CC(=C(C=C1F)[C@@H](CN)O)F

Canonical SMILES

CC1=CC(=C(C=C1F)C(CN)O)F

Origin of Product

United States

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